(4Z)-4-[(4-chloroanilino)methylidene]-3-(methoxymethyl)-1H-pyrazol-5-one
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Overview
Description
The compound with the identifier “(4Z)-4-[(4-chloroanilino)methylidene]-3-(methoxymethyl)-1H-pyrazol-5-one” is a chemical entity listed in the PubChem database. This compound is known for its unique chemical structure and properties, which make it a subject of interest in various scientific fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of the compound with the identifier “(4Z)-4-[(4-chloroanilino)methylidene]-3-(methoxymethyl)-1H-pyrazol-5-one” involves specific synthetic routes and reaction conditions. One common method includes the use of N-protective indole and halogenated hydrocarbon as raw materials. The reaction is carried out under the action of a manganese catalyst and magnesium metal, utilizing a mechanical grinding method .
Industrial Production Methods
Industrial production methods for the compound with the identifier “this compound” typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of advanced techniques such as microwave-assisted synthesis and high-pressure reactors to enhance reaction efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
The compound with the identifier “(4Z)-4-[(4-chloroanilino)methylidene]-3-(methoxymethyl)-1H-pyrazol-5-one” undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents such as lithium aluminum hydride. The reactions are typically carried out under controlled conditions, including specific temperatures, pressures, and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce oxides, while reduction reactions may produce reduced forms of the compound .
Scientific Research Applications
The compound with the identifier “(4Z)-4-[(4-chloroanilino)methylidene]-3-(methoxymethyl)-1H-pyrazol-5-one” has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is used in biological studies to understand its effects on different biological systems.
Medicine: It is investigated for its potential therapeutic effects and its role in drug development.
Industry: It is used in the production of various industrial products and materials
Mechanism of Action
The mechanism of action of the compound with the identifier “(4Z)-4-[(4-chloroanilino)methylidene]-3-(methoxymethyl)-1H-pyrazol-5-one” involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. This interaction can lead to various biological effects, including changes in cellular processes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to the compound with the identifier “(4Z)-4-[(4-chloroanilino)methylidene]-3-(methoxymethyl)-1H-pyrazol-5-one” include other indole derivatives and halogenated hydrocarbons. These compounds share similar chemical structures and properties, making them useful for comparative studies .
Uniqueness
The uniqueness of the compound with the identifier “this compound” lies in its specific chemical structure and the unique properties it exhibits. These properties make it a valuable compound for various scientific research applications and industrial uses .
Properties
IUPAC Name |
(4Z)-4-[(4-chloroanilino)methylidene]-3-(methoxymethyl)-1H-pyrazol-5-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O2/c1-18-7-11-10(12(17)16-15-11)6-14-9-4-2-8(13)3-5-9/h2-6,14H,7H2,1H3,(H,16,17)/b10-6- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNSCMXYCZZVDBG-POHAHGRESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NNC(=O)C1=CNC2=CC=C(C=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCC\1=NNC(=O)/C1=C\NC2=CC=C(C=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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